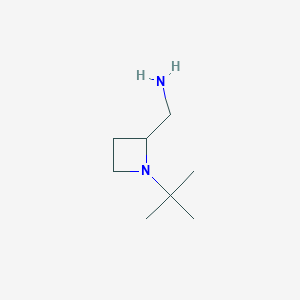

(1-Tert-butylazetidin-2-yl)methanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1-tert-butylazetidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2,3)10-5-4-7(10)6-9/h7H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTNQKRYZXLXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300291 | |

| Record name | 1-(1-tert-butylazetidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31309-40-7 | |

| Record name | MLS000766284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-tert-butylazetidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butylazetidin 2 Yl Methanamine and Analogous Azetidine Structures

Strategies for the Construction of the Azetidine (B1206935) Ring System

The construction of the strained azetidine ring requires carefully designed chemical transformations. Methodologies can be broadly categorized into cyclization reactions, which form one bond to close the ring, and cycloaddition reactions, which typically form two bonds simultaneously.

Cyclization Reactions

Cyclization strategies are a cornerstone of azetidine synthesis, involving the intramolecular formation of a carbon-nitrogen bond to close the four-membered ring. These methods often start with a linear precursor containing the requisite atoms and functional groups.

A powerful and modern approach for forming the azetidine ring is through the intramolecular amination of unactivated C(sp³)–H bonds. Palladium catalysis has emerged as a highly efficient tool for this transformation. acs.orgnih.gov This method involves the activation of a typically inert C-H bond at the γ-position relative to a nitrogen atom, followed by C-N bond formation.

The reaction often employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. acs.orgorganic-chemistry.org A palladium catalyst, such as Pd(OAc)₂, facilitates the cyclization in the presence of an oxidant. The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, leading to the formation of the azetidine ring with high selectivity. organic-chemistry.org This strategy is notable for its ability to create functionalized azetidines from readily available aliphatic amines under relatively mild conditions. organic-chemistry.orgacs.org The use of unactivated C-H bonds as functional groups represents a significant advance in synthetic efficiency. acs.orgnih.gov

Key features of this methodology include low catalyst loading, the use of inexpensive reagents, and predictable selectivity. organic-chemistry.org The reaction's outcome can be influenced by substrate sterics and torsional strain, which can dictate the preference for cyclization over potential side reactions. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

| Substrate Type | Catalyst System | Oxidant | Directing Group | Yield (%) | Reference |

| Picolinamide-protected amine | Pd(OAc)₂ | PhI(OAc)₂ | Picolinamide (PA) | High | acs.org, organic-chemistry.org |

| Aliphatic amines | Palladium(II) | Benziodoxole tosylate | Picolinamide (PA) | Good to Excellent | rsc.org |

One of the most traditional and widely used methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. This approach involves the cyclization of a γ-amino halide or a related substrate where a terminal amine attacks an electrophilic carbon bearing a good leaving group (e.g., halide, tosylate, mesylate). magtech.com.cnu-tokyo.ac.jp

The process is typically facilitated by a base, which deprotonates the amine to increase its nucleophilicity, driving the ring-closing reaction. The efficiency of the cyclization depends on the nature of the leaving group and the substitution pattern of the carbon chain. organic-chemistry.org For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols through a sequence that concludes with a one-pot mesylation and base-induced ring closure. organic-chemistry.org This classical approach remains a robust and predictable way to access a wide variety of azetidine structures. magtech.com.cn

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides another strategic pathway to azetidine derivatives. mdpi.com This reaction is a powerful method for forming C-N bonds. bohrium.com In the context of azetidine synthesis, this can be applied where the Michael acceptor is an exocyclic alkene on a pre-existing ring or where the addition initiates a subsequent cyclization.

A specific application involves the aza-Michael addition of various heterocyclic amines to methyl 2-(azetidin-3-ylidene)acetates. mdpi.comnih.gov This reaction, often catalyzed by a base like DBU, yields functionalized 3-substituted azetidines. nih.govresearchgate.net This methodology is valuable for introducing diverse substituents onto the azetidine ring, creating complex heterocyclic amino acid-like building blocks. mdpi.combohrium.com

Cycloaddition Reactions

Cycloaddition reactions offer a highly convergent route to the azetidine core by forming two new bonds in a single step. These methods are particularly effective for rapidly building molecular complexity.

The [2+2] cycloaddition between an imine and an alkene, known as the aza-Paternò-Büchi reaction, is a direct and efficient method for synthesizing azetidines. rsc.org While early examples often required high-energy UV light, recent advances have focused on visible-light-mediated photocatalysis to perform this transformation under milder conditions. nih.govresearchgate.net

These modern approaches often utilize an iridium-based photocatalyst that absorbs visible light and activates an imine precursor, such as an oxime or hydrazone, via triplet energy transfer. rsc.orgchemrxiv.org The excited-state intermediate then undergoes a [2+2] cycloaddition with a wide range of alkenes to form highly functionalized azetidines. nih.govresearchgate.net This photocatalytic strategy is characterized by its operational simplicity, broad substrate scope, and tolerance of various functional groups. chemrxiv.orgacs.orgnih.gov The resulting azetidine products can often be readily deprotected or converted into other valuable synthetic intermediates. nih.gov

Table 2: Photocatalytic [2+2] Cycloaddition for Azetidine Synthesis

| Imine Precursor | Alkene Type | Photocatalyst | Light Source | Key Feature | Reference |

| 2-Isoxazoline-3-carboxylates | Activated & Unactivated | Ir(III) complex | Visible Light (Blue LEDs) | Triplet energy transfer mechanism | rsc.org, nih.gov |

| Dihydroquinoxalinones (amines) | Styrenes, Alkenes | Ir(ppy)₃ | Visible Light (Blue LEDs) | Aerobic dehydrogenative process | acs.org, nih.gov |

| Oximes | Olefins | Iridium photocatalyst | Visible Light | Mild conditions, broad scope | chemrxiv.org |

Asymmetric [3+1] Cycloaddition for Substituted Azetidines

The [3+1] cycloaddition strategy offers a powerful method for constructing the azetidine ring by combining a three-atom component with a single-atom synthon. Asymmetric variants of this reaction are particularly valuable for accessing enantioenriched azetidines.

One notable approach involves the enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides. This reaction, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, yields exo-imido azetidines with high efficiency and stereocontrol. The process is effective for racemic D-A aziridines, providing the desired products in yields up to 99% and with enantiomeric excess (ee) up to 94%. A significant chiral amplification effect has been observed in this system.

Another strategy employs chiral sabox copper(I) catalysis for the asymmetric [3+1] cycloaddition of silyl-protected enoldiazoacetates and imido-sulfur ylides. This method produces all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acid derivatives, which can be subsequently hydrogenated to yield the saturated azetidine ring with excellent stereocontrol.

Table 1: Asymmetric [3+1] Cycloaddition for Azetidine Synthesis

| Catalyst System | Reactants | Product Type | Max. Yield | Max. Enantioselectivity |

|---|---|---|---|---|

| Chiral N,N'-dioxide/Mg(II) | Donor-Acceptor Aziridines + Isocyanides | exo-Imido Azetidines | 99% | 94% ee |

Ring Rearrangement Strategies

Ring rearrangement reactions, involving either the expansion of smaller rings or the contraction of larger ones, provide alternative and often highly effective routes to the azetidine core.

Ring Expansion of Three-Membered Heterocycles (e.g., Aziridines)

The one-carbon ring expansion of readily available aziridines is an attractive strategy for azetidine synthesis. This transformation can be achieved through the formation and rearrangement of an intermediate aziridinium (B1262131) ylide.

A significant advancement in this area is the use of engineered "carbene transferase" enzymes. A laboratory-evolved variant of cytochrome P450, P411-AzetS, catalyzes the enantioselective one-carbon ring expansion of N-acyl aziridines. nih.govchempedia.infonih.gov This biocatalytic approach demonstrates exceptional stereocontrol, achieving up to a 99:1 enantiomeric ratio (er) through a nih.govchempedia.info-Stevens rearrangement. nih.govchempedia.infonih.gov The enzyme effectively steers the reaction away from the common competing pathway of cheletropic extrusion of olefins. nih.govchempedia.infonih.gov This method tolerates various aromatic and heteroaromatic groups on the aziridine (B145994) substrate. nih.govu-tokyo.ac.jp

Transition metal catalysis, particularly with rhodium complexes, also facilitates the ring expansion of aziridines. Rhodium-catalyzed reactions of aziridines with carbene precursors, such as vinyl-N-triftosylhydrazones, can produce substituted azetidines. adichemistry.com These reactions are proposed to proceed through a diradical mechanism involving a 1,2-Stevens rearrangement. adichemistry.com

Table 2: Enantioselective One-Carbon Ring Expansion of N-Benzoylaziridines

| Substrate Aryl Group | Yield | Enantiomeric Ratio (er) |

|---|---|---|

| Phenyl | 75% (67% isolated) | 99:1 |

| 2-Thienyl | 72% | 99:1 |

| 4-Fluorophenyl | 72% | >99:1 |

| 3-Fluorophenyl | 75% | >99:1 |

Ring Contraction of Five-Membered Heterocycles (e.g., Pyrrolidinones)

The synthesis of azetidines from larger, five-membered rings is a less common but viable strategy. A robust method involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. orgsyn.orgresearchgate.net This one-pot reaction proceeds via a nucleophilic addition to the amide carbonyl group, followed by N-C(O) bond cleavage. The resulting intermediate, which features a γ-positioned amide anion and an α-bromo carbonyl group, undergoes an intramolecular SN2 cyclization to form the α-carbonylated N-sulfonylazetidine. orgsyn.org This process is conceptually related to the Favorskii rearrangement, a classic method for ring contraction in cycloalkanones. byjus.com The reaction is typically promoted by a base like potassium carbonate and can incorporate various nucleophiles, such as alcohols and phenols, into the final product. researchgate.net

Functional Group Transformations and Derivatization for Azetidine Substitution

Once the azetidine ring is formed, further modifications are often necessary to arrive at the target structure. Key transformations include the reduction of carbonyl groups and the introduction of specific side chains.

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in an azetidin-2-one (B1220530) (a β-lactam) is a direct method for obtaining the corresponding azetidine. While some common reducing agents like diborane (B8814927) may lead to ring cleavage products such as 1,3-amino-alcohols, other reagents are effective for this transformation. Potent hydride sources such as lithium aluminum hydride (LiAlH₄), monochloroalane (AlH₂Cl), and dichloroalane (AlHCl₂) have been successfully employed to reduce β-lactams to azetidines. nih.govnih.gov This method provides a straightforward route to enantiopure azetidines when starting from an optically active β-lactam. nih.gov

Introduction of the Aminomethyl Moiety at the C-2 Position of Azetidines

To synthesize the target compound, (1-Tert-butylazetidin-2-yl)methanamine, an aminomethyl (-CH₂NH₂) group must be installed at the C-2 position of the 1-tert-butylazetidine ring. A common synthetic strategy to achieve this involves the reduction of a C-2 nitrile (cyano) group.

The synthesis begins with the preparation of a suitable precursor, such as 1-tert-butylazetidine-2-carbonitrile. The crucial step is the reduction of the nitrile functionality to a primary amine. Strong hydride reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a standard and effective reagent for the reduction of nitriles to primary amines. chemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com Another suitable, albeit more sterically hindered, reducing agent is diisobutylaluminium hydride (DIBAL-H). adichemistry.com While DIBAL-H can selectively reduce nitriles to aldehydes at low temperatures, using two or more equivalents at higher temperatures can achieve full reduction to the primary amine. adichemistry.com This two-step sequence—synthesis of the 2-cyanoazetidine followed by its reduction—provides a reliable pathway to 2-aminomethyl-substituted azetidines like this compound.

Stereoselective Functionalization of Azetidine Scaffolds

The stereoselective functionalization of a pre-existing azetidine ring is a powerful strategy for creating complex, substituted derivatives from simpler precursors. The rigidity of the four-membered ring allows for effective stereocontrol, often influenced by the steric hindrance of substituents already present on the scaffold. rsc.org

One prominent method involves the α-lithiation of N-protected azetidines followed by trapping with an electrophile. The stereochemical outcome of this process is often directed by the N-protecting group. For instance, N-Boc and N-tPiv protected 3-arylated azetidines have been successfully deprotonated at the alpha position to the nitrogen atom, followed by the introduction of various electrophiles with high selectivity. uni-muenchen.de This approach allows for the diastereoselective synthesis of functionalized azetidine molecules. uni-muenchen.de

Another strategy is the use of directing groups at a specific position to guide the functionalization of another. For example, directing groups at the C2 position of stereodefined azetidine derivatives have been shown to promote a cis-selective functionalization at the C3 position through C–H activation strategies. acs.org This method provides a pathway to disubstituted azetidines with a defined relative stereochemistry. Furthermore, strain-release arylations, where nucleophilic organometallic reagents add to in situ generated azabicyclobutanes, can produce 3-arylated azetidine intermediates that can be further functionalized. uni-muenchen.deuni-muenchen.de

These methodologies underscore the importance of existing stereocenters and protecting group strategies in directing the outcome of subsequent functionalization reactions on the azetidine scaffold.

Chiral Synthesis of Azetidine Derivatives

Constructing the azetidine ring with inherent chirality is a fundamental approach to accessing enantiomerically pure azetidine derivatives. This is often achieved through enantioselective methods that utilize either chiral auxiliaries or asymmetric catalysis to control the formation of stereocenters during the ring-forming step or subsequent modifications.

Enantioselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. Once the desired stereochemistry is set, the auxiliary is removed. This strategy has been effectively applied to the synthesis of chiral azetidines.

A notable example involves the use of chiral tert-butanesulfinamides. In one approach, a 1,3-bis-electrophile, 3-chloropropanal, undergoes condensation with a chiral tert-butanesulfinamide to form a sulfinimine. The subsequent diastereoselective addition of an organometallic reagent and intramolecular substitution of the chloride provides the C2-substituted azetidine with high diastereoselectivity. acs.org Cleavage of the sulfinamide protecting group then yields the enantioenriched azetidine. This method is versatile, allowing for the introduction of aryl, vinyl, allyl, and alkyl groups at the C2-position. acs.org

Another strategy employs chiral 1-arylethylamines as the auxiliary. For instance, N-((S)-1-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester can be converted to its N-borane complex. This complex then undergoes diastereoselective α-alkylation upon treatment with LDA and an electrophile. rsc.org The chiral 1-phenylethyl group directs the approach of the electrophile, leading to a high degree of stereocontrol. The auxiliary can later be removed to furnish the enantiomerically enriched α-substituted azetidine-2-carboxylic acid derivatives. rsc.org

Table 1: Diastereoselective α-Alkylation of Azetidine-2-carbonitrile N-BH₃ Complex Using a Chiral Auxiliary

This table summarizes the results of the LDA-promoted α-alkylation of the N-BH₃ complex of N-((S)-1-phenylethyl)azetidine-2-carbonitrile with various electrophiles.

| Entry | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzyl bromide | (2S,1'S)-5aa | 96 | >99:1 |

| 2 | Ethyl iodide | (2S,1'S)-5ac | 77 | >99:1 |

| 3 | Allyl bromide | (2S,1'S)-5ad | 90 | >99:1 |

| 4 | Methyl bromoacetate | (2S,1'S)-5ae | 89 | >99:1 |

| 5 | Ethyl chloroformate | (2S,1'S)-5af | 83 | 98:2 |

Data sourced from RSC Publishing. rsc.org

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. This has become a major field in asymmetric synthesis, valued for its mild conditions and sustainability. nih.gov Various catalytic systems, including both metal-based catalysts and organocatalysts, have been developed for the synthesis of chiral azetidines.

Copper(I) catalysts paired with chiral ligands have proven effective. For example, the highly enantioselective synthesis of 2-azetine-carboxylates can be achieved using a copper(I) catalyst with a chiral sabox ligand. nih.gov These azetine intermediates can then be stereoselectively hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives as a single stereoisomer. nih.gov More recently, a copper-catalyzed asymmetric boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group across the C=C bond of the azetine with high enantioselectivity, creating two new stereogenic centers. acs.org

Organocatalysis provides a metal-free alternative for synthesizing chiral azetidines. Chiral thiourea (B124793) and squaramide catalysts have been used for the asymmetric synthesis of α-azetidinyl alkyl halides. nih.gov For instance, the addition of fluorooxindoles to Cbz- and Boc-protected azetidines in the presence of a chiral squaramide catalyst yields the corresponding azetidinyl fluorooxindoles in high yields (90-97%) and excellent enantioselectivities (92-93% ee). nih.gov Another organocatalytic approach involves the enantioselective α-chlorination of aldehydes, followed by reductive amination and intramolecular cyclization to afford C2-functionalized azetidines in good yields and high enantiomeric excess (84–92% ee). nih.gov

Phase-transfer catalysis represents another branch of organocatalysis used for this purpose. A novel chiral cation phase-transfer catalyst has been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation, achieving up to 98% ee. nih.gov The rigidity of the azetidine ring in such catalysts can enhance the control of the catalytic pocket, leading to increased enantioselectivity in reactions like the Michael addition of phosphites. rsc.org

Table 2: Enantioselective Synthesis of Azetidinyl Fluorooxindoles via Organocatalysis

This table shows the results of the asymmetric addition of 3-fluoro-3-phenyloxindole to N-protected 3-(nitromethylene)azetidines catalyzed by a chiral squaramide catalyst.

| Entry | N-Protecting Group | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Cbz | 3l | 97 | 93 |

| 2 | Boc | 3m | 90 | 92 |

Data sourced from PubMed Central. nih.gov

Chemical Reactivity and Mechanistic Aspects of Azetidine Systems

Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring

The reactivity of the azetidine ring is fundamentally driven by its considerable ring strain. rsc.orgrsc.org This strain arises from bond angle distortion, forcing the atoms into a non-ideal geometry compared to their acyclic counterparts. The strain energy of azetidine is approximately 25.4 kcal/mol (106.3 kJ/mol), a value intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.orgrsc.org This inherent strain makes the C-N and C-C bonds within the ring susceptible to cleavage under appropriate conditions, serving as a thermodynamic driving force for reactions that relieve this strain. rsc.orgbeilstein-journals.org

The stability of the azetidine ring is sufficient for facile handling, yet the stored strain energy can be released to drive a variety of chemical transformations, including ring-opening, ring-expansion, and other functionalization reactions. rsc.orgbeilstein-journals.org This "build and release" approach is a powerful strategy in organic synthesis, where the strained azetidine is first constructed and then subjected to a subsequent functionalization step facilitated by the pre-installed strain energy. beilstein-journals.org The reactivity is also influenced by the substituents on the ring. For instance, the bulky tert-butyl group on the nitrogen of (1-Tert-butylazetidin-2-yl)methanamine can sterically influence the approach of reagents and affect the conformation of the ring, thereby modulating its reactivity.

| Compound | Ring Size | Heteroatom | Strain Energy (kcal/mol) |

| Aziridine | 3 | Nitrogen | 27.7 |

| Azetidine | 4 | Nitrogen | 25.4 |

| Pyrrolidine | 5 | Nitrogen | 5.4 |

| Cyclopropane | 3 | - | 27.6 |

| Cyclobutane | 4 | - | 26.4 |

Table 1. Comparison of Ring Strain Energies in Cyclic Compounds. rsc.orgrsc.orgresearchgate.net

Ring-Opening Reactions of Azetidines

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions upon treatment with a wide range of nucleophiles. magtech.com.cn These reactions are often facilitated by activation of the ring nitrogen. magtech.com.cnacs.org Protonation of the nitrogen atom by a Brønsted acid or its reaction with a Lewis acid enhances the electrophilicity of the ring carbons, making them more prone to nucleophilic attack. magtech.com.cnacs.org Alternatively, quaternization of the nitrogen to form a more reactive azetidinium salt also promotes ring cleavage. magtech.com.cnnih.gov

The regioselectivity of the nucleophilic attack on unsymmetrical azetidines is governed by a combination of electronic and steric factors. magtech.com.cn

Electronic Effects: Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. Therefore, in azetidines with 2-substituents like aryl or alkenyl groups, the attack preferentially occurs at the C2 position due to conjugative stabilization. magtech.com.cn

Steric Effects: In the absence of strong electronic influences, such as in 2-alkylazetidines, sterically bulky nucleophiles will preferentially attack the less substituted carbon atom (C4). magtech.com.cn

The reaction typically proceeds via an SN2 mechanism, resulting in the cleavage of a C-N bond and the formation of a functionalized γ-aminopropyl derivative. acs.orgnih.gov A wide variety of nucleophiles, including halides, oxygen nucleophiles, sulfur nucleophiles, and carbon nucleophiles (like arenes in Friedel-Crafts type reactions), have been successfully employed in these transformations. beilstein-journals.orgrsc.orgresearchgate.net Intramolecular ring-opening reactions are also common, where a nucleophilic group tethered to the azetidine ring attacks one of the ring carbons, leading to the formation of larger heterocyclic systems. acs.orgnih.gov

Ring-Expansion Reactions Leading to Larger Heterocycles

Strain-release provides a powerful thermodynamic driving force for the rearrangement of azetidines into larger, more stable heterocyclic systems. bohrium.com Ring-expansion reactions are a cornerstone of azetidine chemistry, providing access to valuable five-membered (pyrrolidines), six-membered (piperidines), and even larger nitrogen heterocycles. bohrium.comresearchgate.net

A common strategy for achieving ring expansion involves the formation of a bicyclic azetidinium ion intermediate. bohrium.comresearchgate.net For example, an N-substituted 2-(halomethyl)azetidine can undergo intramolecular cyclization to form a strained 1-azabicyclo[2.1.0]pentane intermediate. researchgate.net Subsequent nucleophilic attack on this intermediate can lead to the regioselective cleavage of one of the original azetidine bonds, resulting in a ring-expanded product. bohrium.comresearchgate.net The difference in ring strain between the starting azetidine and the resulting pyrrolidine or piperidine (B6355638) governs the facility of these reactions. bohrium.com

Another important class of ring-expansion reactions involves the rearrangement of azetidinium ylides. nih.gov These ylides can be generated by the reaction of azetidines with metallocarbenes. nih.govnih.gov A subsequent rsc.orgbohrium.com-shift or rsc.orgrsc.org-sigmatropic rearrangement of the ylide intermediate leads to the formation of a larger ring. bohrium.com These methods have proven effective for the synthesis of complex alkaloids and other biologically active molecules. nih.gov For instance, the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines can produce methylene azetidines in a formal [3+1] ring expansion, showcasing the versatility of these rearrangement strategies. nih.gov

| Azetidine Precursor | Key Intermediate | Resulting Heterocycle | Reaction Type |

| 2-(Halomethyl)azetidine | Bicyclic azetidinium ion | Pyrrolidine | Intramolecular Cyclization / Nucleophilic Opening |

| Azetidine carboxylate ester | Azetidinium ylide | Pyrrolidine | rsc.orgbohrium.com-Shift or rsc.orgrsc.org-Rearrangement |

| 3-Methyleneazetidine | Zwitterionic intermediate | 4-Methylenepyrrolidine | [4+1] Cycloaddition with diazo compounds |

Table 2. Examples of Azetidine Ring-Expansion Strategies. rsc.orgbohrium.comnih.gov

Reactivity of the Primary Aminomethyl Group in this compound

The this compound molecule possesses two key reactive sites: the strained azetidine ring and the exocyclic primary aminomethyl group. The primary amine (-CH₂NH₂) at the C2 position serves as a versatile functional handle for a variety of chemical modifications, independent of the ring's reactivity.

As a primary amine, this group exhibits typical nucleophilic character. It can readily participate in a range of standard amine reactions, including:

Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

This aminomethyl group provides a crucial point for diversification. acs.org In synthetic campaigns, the azetidine core can be introduced as a rigid scaffold, and the primary amine can then be elaborated to append various substituents, thereby generating libraries of compounds for applications in medicinal chemistry or materials science. acs.org The steric bulk of the N-tert-butyl group can influence the accessibility of the primary amine to incoming electrophiles, potentially moderating its reactivity compared to less hindered analogues.

Elucidation of Reaction Mechanisms for Azetidine Formation and Transformation

Understanding the mechanisms of azetidine synthesis and subsequent transformations is crucial for controlling reaction outcomes and designing new synthetic methods. A variety of experimental and computational techniques are employed to elucidate these pathways.

Azetidine Formation Mechanisms:

Intramolecular Cyclization: A primary route to azetidines involves the intramolecular nucleophilic substitution of γ-amino alcohols or γ-haloamines. rsc.orgrsc.org These reactions typically follow a 4-exo-tet cyclization pathway.

[2+2] Cycloaddition: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core. rsc.orgnih.govresearchgate.net Mechanistic studies, often supported by computational models, investigate the excited states (singlet vs. triplet) involved and the factors controlling stereoselectivity. nih.govthescience.dev

Radical Cyclization: Copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides has emerged as a modern method for azetidine synthesis. nih.gov Density Functional Theory (DFT) calculations have been used to understand the kinetic preference for this pathway over the alternative 5-endo-dig cyclization. nih.gov

Azetidine Transformation Mechanisms:

Ring-Opening: As discussed, nucleophilic ring-opening of azetidinium ions generally proceeds via an SN2 mechanism. nih.gov Computational studies help to model the transition states and rationalize the observed regioselectivities. nih.gov

Ring-Expansion: The mechanisms of ring-expansion reactions are often complex. For instance, the rearrangement of azetidinium ylides can proceed through either a concerted rsc.orgbohrium.com-shift or a stepwise ring-opening/ring-closing cascade involving a cationic intermediate. nih.govnih.gov

Decomposition Pathways: Acid-mediated intramolecular ring-opening decomposition has been studied, where a pendant nucleophilic group (e.g., an amide) attacks the protonated azetidine ring. nih.govacs.org High-resolution mass spectrometry (HRMS) and NMR studies are used to identify intermediates and support the proposed mechanistic pathways. nih.gov

Computational modeling, particularly DFT, has become an indispensable tool for predicting reactivity and understanding the subtle energetic differences between competing reaction pathways in azetidine chemistry. thescience.devnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Azetidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through coupling constants. For (1-Tert-butylazetidin-2-yl)methanamine, one would expect to observe signals corresponding to the tert-butyl protons, the protons on the azetidine (B1206935) ring, and the methylene (B1212753) and amine protons of the methanamine substituent. The chemical shifts would be indicative of the electronic environment of each proton.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, and its chemical shift would reveal its hybridization and the nature of its neighboring atoms. For the target molecule, distinct signals would be expected for the quaternary and methyl carbons of the tert-butyl group, the three carbons of the azetidine ring, and the methylene carbon of the methanamine group.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the molecular structure. COSY spectra would establish proton-proton connectivities within the azetidine ring and the methanamine side chain. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range (2-3 bond) correlations, helping to connect the tert-butyl group to the azetidine nitrogen and the methanamine group to the azetidine ring.

Despite the power of these techniques, no specific, experimentally determined ¹H or ¹³C NMR data for this compound has been reported in the accessible literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: The primary amine (-NH₂) group would typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H stretching: Aliphatic C-H stretches from the tert-butyl group, the azetidine ring, and the methylene group would appear in the 2850-3000 cm⁻¹ region.

N-H bending: The bending vibration of the primary amine would be expected around 1590-1650 cm⁻¹.

C-N stretching: Vibrations corresponding to the C-N bonds of the azetidine ring and the aminomethyl group would be observed in the fingerprint region (typically 1000-1250 cm⁻¹).

A search for experimental IR spectra for this compound has not yielded any specific data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₁₈N₂), the expected monoisotopic mass is 142.1470 g/mol . HRMS analysis would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. Public databases contain predicted mass spectrometry data, including the m/z for various adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu However, experimental HRMS data from peer-reviewed sources are not available.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.1543 |

| [M+Na]⁺ | 165.1362 |

| [M+K]⁺ | 181.1102 |

| [M-H]⁻ | 141.1397 |

| Data sourced from computational predictions. uni.lu |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can elucidate bond lengths, bond angles, and the absolute configuration of chiral centers. As this compound possesses a chiral center at the C2 position of the azetidine ring, X-ray crystallography would be invaluable for determining its absolute stereochemistry (R or S configuration) if a suitable single crystal could be obtained. The analysis would also reveal the conformation of the four-membered azetidine ring and the spatial arrangement of the bulky tert-butyl group relative to the methanamine substituent. A search of crystallographic databases did not yield any structural reports for this compound.

Chiroptical Spectroscopies for Stereochemical Elucidation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by an enantiomer. For a resolved enantiomer of this compound, CD spectroscopy could provide information about its absolute configuration by comparing the experimental spectrum to theoretical calculations or to spectra of structurally related compounds. ORD would measure the optical rotation at various wavelengths. No experimental chiroptical data for this specific compound are currently available in the scientific literature.

Computational and Theoretical Chemistry Studies of Azetidine Molecules

Density Functional Theory (DFT) Calculations on Azetidine (B1206935) Ring Strain and Stability

The reactivity of azetidines is largely governed by their considerable ring strain. rsc.org Density Functional Theory (DFT) calculations have been instrumental in quantifying this strain and understanding the molecule's conformational preferences. The ring strain of azetidine is estimated to be approximately 25.4 kcal/mol. rsc.org This value lies between the higher strain of the less stable aziridines (27.7 kcal/mol) and the significantly lower strain of the more stable pyrrolidines (5.4 kcal/mol). rsc.org Some calculations have estimated the strain energy of azetidine to be in the range of 23-27 kcal/mol. researchgate.net This inherent strain makes azetidines more reactive than their five-membered counterparts, yet stable enough for practical handling. rsc.org

The stability of the azetidine ring is also influenced by its conformation. Gas-phase electron diffraction studies have shown that the azetidine ring is not planar but puckered, with a dihedral angle of 37°. rsc.org This puckering helps to alleviate some of the torsional strain associated with a planar four-membered ring. The stability of substituted azetidines can be affected by the nature and position of the substituents. For instance, in N-substituted aryl azetidines, conjugation of the nitrogen lone pair with the aryl ring can enhance the stability of the molecule by reducing the basicity of the azetidine nitrogen. nih.gov DFT calculations have been used to estimate the pKa values of the azetidine nitrogen in such systems, providing insights into their stability under acidic conditions. nih.gov

| Compound | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Aziridine (B145994) | 27.7 | rsc.org |

| Azetidine | 25.4 | rsc.org |

| Azetidine (range) | 23-27 | researchgate.net |

| Pyrrolidine (B122466) | 5.4 | rsc.org |

Mechanistic Probing of Azetidine Synthetic Pathways via Computational Modeling

Computational modeling, particularly with DFT, has become an indispensable tool for elucidating the mechanisms of azetidine synthesis. These theoretical studies provide a deeper understanding of reaction pathways, transition states, and the factors that control selectivity, thereby guiding the optimization of existing methods and the development of new synthetic strategies.

One area where computational modeling has been particularly insightful is in radical cyclizations to form azetidines. For example, in the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, DFT calculations were performed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov The calculations revealed that the 4-exo-dig cyclization is kinetically favored, providing a rationale for the selective formation of the four-membered ring. nih.gov

Computational studies have also been crucial in understanding photocatalytic methods for azetidine synthesis. In a visible-light-driven method to synthesize densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs), DFT calculations were used in combination with spectroscopic techniques to investigate the reaction mechanism. chemrxiv.org These studies helped to elucidate the key energy-transfer process and the subsequent radical strain-release (RSR) process that leads to the formation of the azetidine ring. chemrxiv.org

Furthermore, computational models have been developed to predict the feasibility of azetidine synthesis from different starting materials. By calculating the frontier orbital energies of reactants, researchers can predict whether a reaction is likely to occur. thescience.dev For instance, in a photocatalyzed reaction to form azetidines from alkenes and oximes, researchers used DFT to calculate the orbital energies of the outermost electrons of these molecules. thescience.devmit.edu This allowed them to identify reactant pairs with closely matched excited-state energy levels, which require less energy to reach the transition state and are therefore more likely to react. thescience.devmit.edu This predictive approach enables a more rational, less trial-and-error-based approach to discovering new reactions. mit.edu

| Synthetic Pathway | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Copper-catalyzed photoinduced radical cyclization of ynamides | DFT | The 4-exo-dig cyclization is kinetically favored over the 5-endo-dig pathway. | nih.gov |

| Visible-light-driven synthesis from azabicyclo[1.1.0]butanes | DFT | Elucidation of the energy-transfer and radical strain-release mechanism. | chemrxiv.org |

| Photocatalyzed reaction of alkenes and oximes | DFT | Prediction of reactivity based on calculated frontier orbital energies of reactants. | thescience.devmit.edu |

Conformational Analysis and Molecular Dynamics of Azetidine Scaffolds

The three-dimensional structure of azetidine and its derivatives plays a critical role in their biological activity and chemical reactivity. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore the accessible conformations of azetidine scaffolds and their dynamic behavior.

DFT calculations have been employed to study the conformations of neutral and lithiated oxazolinylazetidines. mdpi.com These studies considered the relative stereochemistry (syn or anti) between the N-substituent and the oxazoline (B21484) ring, providing insights into the preferred spatial arrangement of these molecules. mdpi.com Such analyses are crucial for understanding the stereochemical outcome of reactions involving these intermediates.

While specific molecular dynamics studies on (1-Tert-butylazetidin-2-yl)methanamine were not found, the principles of conformational analysis applied to other small, substituted rings provide a framework for understanding its likely behavior. For example, studies on 2-substituted piperazines and cyclobutane-α-amino acid derivatives have demonstrated the importance of both experimental techniques like NMR and X-ray diffraction, and computational methods in determining conformational preferences. nih.govnih.gov In these systems, the substituents can adopt either axial or equatorial positions, and the preferred conformation is often a result of a delicate balance of steric and electronic effects. In some cases, intramolecular hydrogen bonding can further stabilize a particular conformation. nih.gov

Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape of azetidine scaffolds. These simulations model the movement of atoms over time, allowing for the exploration of different conformations and the transitions between them. Such studies are particularly useful for understanding how the flexibility or rigidity of the azetidine ring might influence its interaction with biological targets or its reactivity in chemical transformations. For instance, the incorporation of an azetidine unit into a peptide macrocycle has been shown to encourage a specific all-trans conformation, which was revealed through XRD analysis and has implications for the peptide's biological activity and stability. nih.gov

Prediction of Regio- and Stereoselectivity in Azetidine-Based Reactions

Computational chemistry has emerged as a powerful tool for predicting and rationalizing the regio- and stereoselectivity observed in reactions involving azetidines. By modeling reaction pathways and calculating the energies of transition states and intermediates, researchers can gain a detailed understanding of the factors that govern the outcome of these reactions.

DFT calculations have been successfully applied to understand the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions. researchgate.net These studies, in conjunction with experimental results, have helped to elucidate the parameters that control whether a nucleophile will attack at the C2 or C4 position of the azetidine ring. researchgate.net Generally, the regioselectivity is influenced by the substitution pattern on the ring, with electronic effects often playing a dominant role. magtech.com.cn For instance, in azetidines with 2-unsaturated substituents, nucleophilic attack often occurs at the carbon atom adjacent to the unsaturated group due to the stabilization of the transition state through conjugation. magtech.com.cn

Computational studies have also been instrumental in explaining the regioselectivity of azetidine synthesis. In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational analysis suggested that the coordination of the lanthanum (III) catalyst to the substrate and/or product is responsible for the observed regioselectivity. frontiersin.orgnih.gov

| Reaction Type | Computational Method | Predicted/Explained Selectivity | Reference |

|---|---|---|---|

| Nucleophilic ring-opening of azetidinium ions | DFT | Regioselectivity of nucleophilic attack at C2 vs. C4. | researchgate.net |

| La(OTf)₃-catalyzed intramolecular aminolysis | Computational Analysis | Regioselectivity of azetidine formation. | frontiersin.orgnih.gov |

| Functionalization of azetidine-borane complexes | Calculations | Stereoselectivity of lithiation/electrophile trapping. | nih.gov |

| α-Lithiation of N-EDG azetidines | DFT | Stereoconvergence of lithiated intermediates. | mdpi.com |

Applications of Azetidine Derivatives in Modern Organic Synthesis

Azetidines as Conformationally Constrained Building Blocks in Organic Synthesis

The rigid, puckered structure of the azetidine (B1206935) ring makes it an excellent scaffold for introducing conformational constraint into molecules. researchgate.netenamine.net This rigidity is highly desirable in drug discovery, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net By replacing more flexible units like piperidines or pyrrolidines, chemists can favorably modulate a compound's physicochemical properties, including lipophilicity and metabolic stability. chemrxiv.org

Utility in the Construction of Complex Organic Molecules

The inherent ring strain of azetidines makes them excellent candidates for ring-opening and expansion reactions, providing access to highly substituted acyclic amines or larger heterocyclic systems that would otherwise be difficult to synthesize. rsc.orgrsc.org Their stability compared to aziridines allows for a wider range of synthetic manipulations on the core structure before strategic ring-opening. rsc.org Furthermore, modern synthetic methods have enabled the direct and stereoselective functionalization of the azetidine ring itself, including C-H activation, allowing for the construction of densely functionalized and complex derivatives. rsc.org These methods are crucial for incorporating the azetidine motif into larger, biologically active molecules and natural products. rsc.orgbham.ac.uk

Precursors for Diverse Chemical Libraries and Analogs

Azetidine derivatives are valuable starting materials for generating libraries of diverse compounds for drug discovery and chemical biology. chemrxiv.orgwisdomlib.org The development of robust synthetic routes allows for the parallel synthesis of various stereodefined azetidines. chemrxiv.orgnih.gov For instance, strain-release functionalization of precursors like 1-azabicyclo[1.1.0]butanes provides a modular approach to access complex, optically active azetidines. chemrxiv.org This ability to systematically create diverse sets of analogs is essential for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents and chemical probes. chemrxiv.orgresearchgate.net

Azetidines as Ligands and Chiral Auxiliaries in Asymmetric Catalysis

Chiral, non-racemic azetidines have been effectively utilized as both ligands for metal catalysts and as organocatalysts in asymmetric synthesis since the early 1990s. birmingham.ac.ukresearchgate.net Their rigid four-membered ring structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. rsc.orgscite.ai

Azetidine-derived ligands have been successfully applied in a variety of asymmetric transformations, including:

Diethylzinc (B1219324) additions to aldehydes bham.ac.ukscite.ai

Friedel-Crafts alkylations birmingham.ac.ukresearchgate.net

Henry (nitroaldol) reactions birmingham.ac.ukresearchgate.net

Michael-type additions rsc.orgbirmingham.ac.uk

The performance of these azetidine-based catalysts is often compared to analogous systems containing aziridine (B145994) or pyrrolidine (B122466) rings to benchmark their effectiveness. birmingham.ac.ukresearchgate.net For example, (S)-1-Phenylethylamine has been employed as a chiral auxiliary to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acids, which can be used to create C2-symmetric auxiliaries for asymmetric alkylations. rsc.org

Role in the Synthesis of Peptidomimetics as Unnatural Amino Acids

Azetidine-based amino acids are considered valuable unnatural amino acids (UAAs) for use in peptide and protein engineering. acs.orgchemrxiv.orgnih.gov Their incorporation into a peptide backbone introduces significant conformational constraints, which can induce specific secondary structures, such as γ-turns. chemrxiv.org This ability to control peptide conformation is crucial for designing peptidomimetics with enhanced stability, receptor affinity, and biological activity. researchgate.netnih.gov

L-azetidine-2-carboxylic acid, a naturally occurring proline analog, is a well-known example. nih.govmedwinpublishers.com Synthetic chemists have developed routes to a wide library of substituted azetidine amino acids. acs.orgnih.govthieme-connect.de These building blocks can be efficiently incorporated into peptide chains using standard coupling agents, leading to di- and tripeptides with unique structural properties. acs.orgchemrxiv.org The introduction of azetidine-containing subunits can also improve the stability of cyclic peptides towards proteases, a key advantage in drug development. nih.gov

| Application Area | Key Azetidine Derivative Type | Notable Research Finding | Primary Citations |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Hydroxyazetidines | Used as catalysts for the highly enantioselective addition of diethylzinc to aldehydes. | bham.ac.ukscite.ai |

| Peptidomimetics | Azetidine-2-carboxylic Acids | Incorporation into peptide chains induces γ-turns and can enhance proteolytic stability. | chemrxiv.orgnih.govnih.gov |

| Polymer Chemistry | N-alkylazetidines | Undergo cationic ring-opening polymerization (CROP) to form polyamines, with some systems exhibiting "living" polymerization characteristics. | rsc.orgutwente.nlresearchgate.net |

| Complex Molecule Synthesis | Functionalized Azetidines | Serve as versatile synthons for ring-expansion reactions to produce other heterocyclic systems like piperidin-4-ones. | rsc.org |

Azetidine-Containing Monomers in Polymer Chemistry

Azetidines serve as valuable monomers for the synthesis of polyamines through ring-opening polymerization. rsc.org The strain in the four-membered ring provides the thermodynamic driving force for this process. rsc.org Cationic ring-opening polymerization (CROP) is a common method used for azetidine and its N-alkyl derivatives. utwente.nlresearchgate.net

The polymerization process can be complex; for unsubstituted azetidine, the reaction often proceeds to first form a dimer, N-(3-aminopropyl)azetidine, which then polymerizes further. researchgate.net However, certain N-substituted azetidine monomers can undergo "living" polymerization, where termination reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and architectures. researchgate.net The resulting polyamines have a range of potential applications, including as antibacterial coatings, for CO2 adsorption, and in non-viral gene transfection. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。